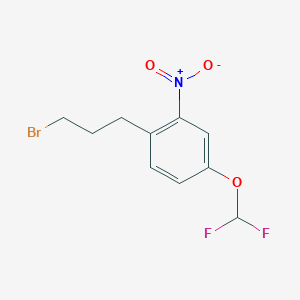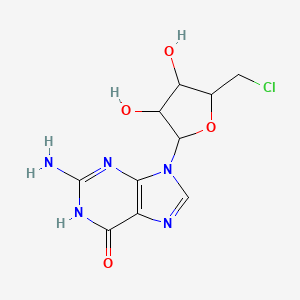![molecular formula C7H4BrF3N4 B14063527 5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14063527.png)
5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine: is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to a pyrazolo[3,4-b]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the following steps:
-
Starting Material Preparation: : The synthesis begins with the preparation of the appropriate pyridine derivative. For example, 3-bromo-5-(trifluoromethyl)pyridine can be prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .
-
Cyclization: : The pyridine derivative undergoes cyclization to form the pyrazolo[3,4-b]pyridine core. This step often involves the use of hydrazine or its derivatives under specific reaction conditions .
-
Bromination: : The final step involves the bromination of the pyrazolo[3,4-b]pyridine core to introduce the bromine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Applications De Recherche Scientifique
5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine: has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its unique chemical properties.
Material Science: It is explored for use in the synthesis of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.
Agrochemicals: It may function by disrupting essential biological processes in target pests, leading to their elimination.
Comparaison Avec Des Composés Similaires
5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine: can be compared with other similar compounds:
5-bromo-3-(trifluoromethyl)pyridin-2-amine: This compound has a similar structure but lacks the pyrazole ring, which may affect its chemical reactivity and applications.
3-bromo-5-fluoro-2-(trifluoromethyl)pyridine:
The unique combination of the pyrazole ring, bromine atom, and trifluoromethyl group in This compound makes it distinct and valuable for various applications.
Propriétés
Formule moléculaire |
C7H4BrF3N4 |
|---|---|
Poids moléculaire |
281.03 g/mol |
Nom IUPAC |
5-bromo-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine |
InChI |
InChI=1S/C7H4BrF3N4/c8-3-1-2-5(12)14-15-6(2)13-4(3)7(9,10)11/h1H,(H3,12,13,14,15) |
Clé InChI |
HCRROWPYSBDVBY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC2=NNC(=C21)N)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


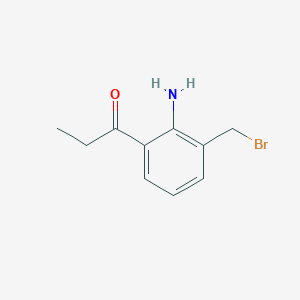
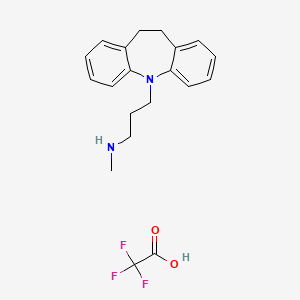
![(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14063448.png)

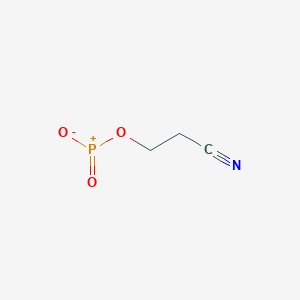


![N-Benzyl-4-(2,2-diphenylethenyl)-N-[4-(2,2-diphenylethenyl)phenyl]aniline](/img/structure/B14063481.png)

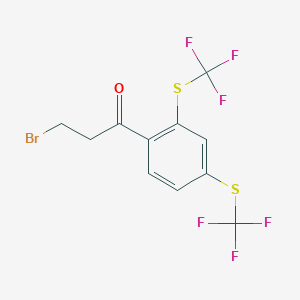
![N-[5-chloro-2-[3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14063507.png)
